molecular formula C19H22N2O2S B3481723 (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3481723
M. Wt: 342.5 g/mol
InChI Key: GLFVTNMSLHRHMF-MDZDMXLPSA-N
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Description

(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group and a thiophene ring connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-ethoxyphenylamine with piperazine in the presence of a suitable solvent and catalyst to form the 4-(2-ethoxyphenyl)piperazine intermediate.

    Synthesis of the Propenone Linkage: The intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to form the desired propenone linkage. This step often requires the use of a base such as potassium carbonate or sodium hydroxide and a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated purification systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the propenone linkage, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiophene ring may contribute to the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its ability to modulate receptor activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
  • 1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
  • 1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(pyridin-2-yl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of the ethoxyphenyl and thiophene moieties. This structural arrangement may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-2-23-18-8-4-3-7-17(18)20-11-13-21(14-12-20)19(22)10-9-16-6-5-15-24-16/h3-10,15H,2,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFVTNMSLHRHMF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
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(2E)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

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